(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS No.:
Cat. No.: VC17311157
Molecular Formula: C10H11IN4O5
Molecular Weight: 394.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11IN4O5 |
---|---|
Molecular Weight | 394.12 g/mol |
IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iodo-1H-purin-6-one |
Standard InChI | InChI=1S/C10H11IN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 |
Standard InChI Key | ZGOQMYVKOHEQHB-UUOKFMHZSA-N |
Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)I |
Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)I |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound consists of a purine heterocycle fused to a tetrahydrofuran ring system. Key structural features include:
-
Purine core: A bicyclic aromatic system with substituents at positions 2 (iodo) and 6 (hydroxy).
-
Tetrahydrofuran moiety: A five-membered oxygen-containing ring with hydroxymethyl (-CH2OH) and vicinal diol (-C3,4(OH)2) groups.
-
Stereochemistry: The (2R,3R,4S,5R) configuration ensures precise spatial arrangement critical for biological interactions .
Table 1: Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | Derived |
Molecular Formula | C₁₀H₁₂IN₅O₅ | Calculated |
Molecular Weight | 441.13 g/mol | Calculated |
CAS Number | Not Assigned | - |
The stereospecificity of the tetrahydrofuran ring mirrors natural nucleosides, suggesting potential compatibility with enzymatic systems involved in nucleic acid metabolism .
Synthesis and Functionalization Strategies
Halogenation of Purine Precursors
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Solvent for iodination | Dichloromethane | 78% → 89% |
Temperature | -20°C to 0°C | Reduced byproducts |
Protecting Group | Acetyl | Stability >90% |
Physicochemical Properties
Solubility and Stability
Spectroscopic Characterization
-
NMR (¹H): Key signals include δ 8.20 ppm (H8 purine), δ 5.90 ppm (anomeric H1'), and δ 3.70–4.40 ppm (sugar protons) .
-
Mass Spectrometry: ESI-MS expected at m/z 442.1 [M+H]⁺.
Biological Activity and Mechanisms
Cytotoxicity Profile
In vitro assays on similar compounds reveal IC₅₀ values of 2–10 μM against leukemia cell lines (e.g., Jurkat, HL-60). Toxicity mechanisms include:
-
Purine salvage pathway disruption: Inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
Table 3: Biological Data for Analogues
Compound | Target | IC₅₀ (μM) | Source |
---|---|---|---|
6-Chloro-2-iodopurine riboside | HCV NS5B | 3.2 | |
2-Iodo-adenosine | Leukemia cells | 8.7 |
Applications in Drug Development
Prodrug Design
The hydroxyl groups enable prodrug strategies to enhance bioavailability:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume